Diisopropylamine borane
Overview
Description
Diisopropylamine borane is a chemical compound with the molecular formula C6H18BN. It is a borane complex that is used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of the Borane-Diisopropylamine Complex (DIPAB) is the carbon-nitrogen double bond . This complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bond reduction .
Mode of Action
The Borane-Diisopropylamine Complex interacts with its targets through a coordinate covalent bond . The lone electron pair on the nitrogen atom forms this bond by donating both of its electrons into the vacant orbital of borane . This interaction leads to changes in the structure of the target molecule, enabling further chemical reactions.
Biochemical Pathways
The Borane-Diisopropylamine Complex affects several biochemical pathways. It plays a significant role in the reductive amination of aldehydes and ketones . It is also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines . Furthermore, it is involved in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology .
Pharmacokinetics
It is known that the borane is more lipophilic, which enhances its ability to cross cell membranes . This property could potentially impact the bioavailability of the compound, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of the Borane-Diisopropylamine Complex’s action are primarily seen in its role as a reagent in organic chemistry. It enables the reduction of carbonyl groups and carbon-nitrogen double bonds , leading to the formation of new compounds . It also facilitates the synthesis of novel, biologically active phosphorus heterocycles .
Action Environment
The action of the Borane-Diisopropylamine Complex can be influenced by environmental factors. For instance, it has been reported that the complex can be used under green conditions, i.e., water as solvent and/or solvent-free conditions . Furthermore, the complex is stable and easy to handle, making it a cost-effective reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
The Borane-Diisopropylamine Complex plays a significant role in biochemical reactions. It is commonly obtained from amine-boranes and has been used for the preparation of polyaminoboranes and boron nitride ceramics
Molecular Mechanism
The molecular mechanism of action of Borane-Diisopropylamine Complex is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Borane-Diisopropylamine Complex is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylamine borane can be synthesized through the reaction of diisopropylamine with sodium borohydride in tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is obtained as a colorless oil, which solidifies upon cooling .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Diisopropylamine borane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: It can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl compounds: For reduction reactions.
Aryl and vinyl halides: For borylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: From the reduction of carbonyl compounds.
Boronic acid derivatives: From borylation reactions.
Scientific Research Applications
Diisopropylamine borane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in borylation reactions to synthesize boronic acid derivatives.
Biology: Employed in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and materials science.
Comparison with Similar Compounds
Similar Compounds
- Borane dimethylamine complex
- Borane tetrahydrofuran complex
- Borane pyridine complex
Uniqueness
Diisopropylamine borane is unique due to its stability and ease of handling compared to other borane complexes. Its ability to act as a reducing agent and participate in borylation reactions makes it a versatile reagent in organic synthesis .
Properties
InChI |
InChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYPUFOGQVEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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